molecular formula C10H5F3N2O3 B050960 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 340736-76-7

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B050960
CAS No.: 340736-76-7
M. Wt: 258.15 g/mol
InChI Key: WJQLFPSEXHEXRM-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a benzoic acid moiety.

Mechanism of Action

Biochemical Pathways

It is known that benzylic compounds can undergo reactions via sn1 or sn2 pathways, depending on the classification of the alkyl halide portion of the molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . The compound’s action may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile in the presence of an oxidizing agent can yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can yield trifluoromethyl alcohol derivatives, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-1-3-6(4-2-5)8(16)17/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQLFPSEXHEXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440823
Record name 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340736-76-7
Record name 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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